molecular formula C20H12ClN3O3 B5178263 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide

2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide

Cat. No.: B5178263
M. Wt: 377.8 g/mol
InChI Key: QYOLMNXMQMNPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide, also known as FNH, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that this compound may disrupt the mitochondrial membrane potential and activate caspase-3, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in mice. However, the physiological effects of this compound on humans are not yet fully known.

Advantages and Limitations for Lab Experiments

2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, its limited solubility in water and potential toxicity at high concentrations are limitations that must be taken into consideration.

Future Directions

There are several future directions for the study of 2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide. One direction is to further investigate its potential as an anticancer agent, including its mechanism of action and its efficacy in combination with other chemotherapy drugs. Another direction is to explore its potential applications in materials science, including the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the physiological effects of this compound on humans and its potential toxicity at different concentrations.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicine, materials science, and environmental science. Its ease of synthesis and potential as an anticancer agent make it an attractive compound for further study. However, its limitations and potential toxicity at high concentrations must be taken into consideration. Future research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzohydrazide with 9H-fluorene-9-carboxaldehyde in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-chloro-N'-9H-fluoren-9-ylidene-4-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. In environmental science, this compound has been investigated for its ability to remove heavy metal ions from contaminated water.

Properties

IUPAC Name

2-chloro-N-(fluoren-9-ylideneamino)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3/c21-18-11-12(24(26)27)9-10-17(18)20(25)23-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOLMNXMQMNPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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